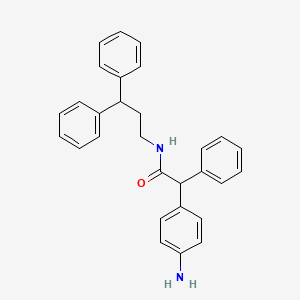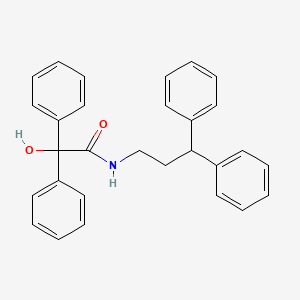
3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring system substituted with a methoxymethyl group and a phenylacrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenylacrylic acid moiety can be reduced to form the corresponding phenylpropionic acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield 3-(4-(3-formyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid, while reduction of the phenylacrylic acid moiety can produce 3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)propionic acid.
Applications De Recherche Scientifique
3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, the phenylacrylic acid moiety can interact with enzymes involved in metabolic pathways, while the naphthalene ring system can engage in π-π interactions with aromatic amino acids in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(3-Methoxymethyl-2-naphthyl)phenyl)acrylic acid: Similar structure but lacks the phenyl group on the naphthalene ring.
3-(4-(2-Phenylnaphthalen-1-yloxy)phenyl)acrylic acid: Similar structure but lacks the methoxymethyl group.
Uniqueness
3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid is unique due to the presence of both the methoxymethyl group and the phenylacrylic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with the similar compounds listed above.
Propriétés
Formule moléculaire |
C27H22O4 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(E)-3-[4-[3-(methoxymethyl)-2-phenylnaphthalen-1-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C27H22O4/c1-30-18-22-17-21-9-5-6-10-24(21)27(26(22)20-7-3-2-4-8-20)31-23-14-11-19(12-15-23)13-16-25(28)29/h2-17H,18H2,1H3,(H,28,29)/b16-13+ |
Clé InChI |
GPFIKCYCCKWZTJ-DTQAZKPQSA-N |
SMILES isomérique |
COCC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC4=CC=C(C=C4)/C=C/C(=O)O |
SMILES canonique |
COCC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC4=CC=C(C=C4)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole](/img/structure/B10793012.png)
![2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzothiazole](/img/structure/B10793017.png)
![(5S)-5-[(1S)-cyclohex-2-en-1-yl]-7,9-difluoro-2,2,4-trimethyl-1,5-dihydrochromeno[3,4-f]quinoline](/img/structure/B10793024.png)
![2-[[2-[4-(2-Nitrophenyl)-1-piperazinyl]ethyl]thio]benzothiazole](/img/structure/B10793026.png)
![2-[[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]thio]benzothiazole](/img/structure/B10793034.png)
![4-[5-(4-Chloro-phenyl)-2,5-diaza-bicyclo[2.2.1]hept-2-yl]-1-(4-fluoro-phenyl)-butan-1-one](/img/structure/B10793047.png)
![2-[[6-[4-(2-Methoxyphenyl)-1-piperazinyl]hexyl]thio]benzoxazole](/img/structure/B10793053.png)
![2-[[3-[4-(Pyrimidin-2-yl)-1-piperazinyl]propyl]thio]benzothiazole](/img/structure/B10793061.png)
![2-[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]1H-benzimidazole](/img/structure/B10793070.png)

![2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole](/img/structure/B10793075.png)



